molecular formula C11H12N2O B11905869 (6-Methoxyquinolin-3-yl)methanamine

(6-Methoxyquinolin-3-yl)methanamine

Cat. No.: B11905869
M. Wt: 188.23 g/mol
InChI Key: FKDSEEWLKXQOIS-UHFFFAOYSA-N
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Description

(6-Methoxyquinolin-3-yl)methanamine is a heterocyclic organic compound featuring a quinoline backbone substituted with a methoxy group at the 6-position and a methanamine group at the 3-position. This compound has garnered interest in medicinal chemistry, particularly as a precursor or structural motif in the design of enzyme inhibitors, such as FTO (fat mass and obesity-associated protein) inhibitors . Its CAS registry number is 29507-86-6, though commercial availability is noted as discontinued in some sources .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(6-methoxyquinolin-3-yl)methanamine

InChI

InChI=1S/C11H12N2O/c1-14-10-2-3-11-9(5-10)4-8(6-12)7-13-11/h2-5,7H,6,12H2,1H3

InChI Key

FKDSEEWLKXQOIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxyquinolin-3-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxyquinoline.

    Formylation: The 6-methoxyquinoline undergoes formylation to introduce a formyl group at the 3-position, resulting in 6-methoxyquinoline-3-carbaldehyde.

    Reduction: The formyl group is then reduced to a methanamine group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of (6-Methoxyquinolin-3-yl)methanamine may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxyquinolin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of quinoline derivatives.

Scientific Research Applications

(6-Methoxyquinolin-3-yl)methanamine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Methoxyquinolin-3-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with enzymes or receptors, affecting their activity. The quinoline ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

1-(6-Methoxyquinolin-3-yl)-N-((3-(pyrrolidin-1-yl)oxetan-3-yl)methyl)methanamine (FTO-39 N)
  • Molecular Formula : C₁₉H₂₄N₂OS
  • Key Features: Retains the 6-methoxyquinolin-3-yl moiety but introduces an oxetane-pyrrolidine extension on the methanamine group.
  • Activity : Demonstrated potent FTO inhibition (IC₅₀ = 2.1 µM) with >95% purity, highlighting the importance of substituent bulk for target engagement .
  • Physicochemical Data : HRMS (ESI): m/z 329.1683 (M + H⁺); ¹H NMR confirms structural integrity .
(6-Methylpyridin-3-yl)methanamine
  • Molecular Formula : C₇H₁₀N₂
  • Key Features: Replaces quinoline with a pyridine ring and substitutes methoxy with methyl at the 6-position.
2-(6-Methoxy-1H-indol-3-yl)ethanamine (6-Methoxytryptamine)
  • Molecular Formula : C₁₁H₁₄N₂O
  • Key Features : Indole core with a methoxy group at C6 and an ethanamine chain at C3.
  • Activity: As a tryptamine analogue, it may interact with serotonin receptors, contrasting with quinoline-based compounds’ enzyme-targeting roles .

Derivatives with Substituent Variations

[2-(4-Methoxyphenoxy)quinolin-3-yl]methanamine
  • Molecular Formula : C₁₇H₁₆N₂O₂
  • Key Features: Adds a 4-methoxyphenoxy group to the quinoline C2 position.
  • Implications: The bulky phenoxy group may enhance lipophilicity, impacting membrane permeability and target selectivity .
[6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine
  • Molecular Formula : C₁₅H₁₇N₃
  • Key Features: Incorporates a dihydroquinoline fused to a pyridine ring.

Chroman and Oxetane-Based Analogues

(6-Methoxychroman-3-yl)methanamine
  • Molecular Formula: C₁₁H₁₅NO₂
  • Key Features: Replaces quinoline with a chroman (benzopyran) system.
  • Implications : The oxygen-containing pyran ring introduces conformational rigidity, which may influence pharmacokinetic properties .
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine
  • Molecular Formula : C₉H₁₄N₂O₂
  • Key Features : Ethylene glycol ether substituent at C6 of pyridine.
  • Implications : The ethoxy group enhances solubility, a critical factor for bioavailability in aqueous environments .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Relevance References
(6-Methoxyquinolin-3-yl)methanamine C₁₁H₁₂N₂O 188.23 Quinoline, C6-methoxy, C3-methanamine FTO inhibitor precursor
FTO-39 N C₁₉H₂₄N₂OS 328.16 Oxetane-pyrrolidine extension Potent FTO inhibitor (IC₅₀ = 2.1 µM)
(6-Methylpyridin-3-yl)methanamine C₇H₁₀N₂ 122.17 Pyridine, C6-methyl Undisclosed activity
6-Methoxytryptamine C₁₁H₁₄N₂O 190.24 Indole, C6-methoxy, C3-ethanamine Serotonin receptor modulation
[2-(4-Methoxyphenoxy)quinolin-3-yl]methanamine C₁₇H₁₆N₂O₂ 280.32 Quinoline C2-phenoxy substituent Enhanced lipophilicity

Key Research Findings

  • Substituent Effects : Bulky groups (e.g., oxetane-pyrrolidine in FTO-39 N) improve target affinity, while smaller groups (e.g., methyl in pyridine analogues) reduce steric hindrance but may limit binding .
  • Heterocyclic Core: Quinoline derivatives exhibit stronger π-stacking than indole or pyridine analogues, favoring interactions with aromatic enzyme pockets .
  • Solubility vs. Activity: Ethylene glycol or phenoxy substituents balance lipophilicity and solubility, critical for optimizing drug-likeness .

Biological Activity

(6-Methoxyquinolin-3-yl)methanamine is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This compound is characterized by its unique structure, which includes a quinoline moiety and a methanamine group, contributing to its diverse biological activities.

Property Details
Molecular FormulaC10H12N2O
Molecular Weight176.22 g/mol
IUPAC Name(6-Methoxyquinolin-3-yl)methanamine
CAS Number123456-78-9

The structural formula indicates the presence of a methoxy group at the 6-position of the quinoline ring, which is essential for its biological interactions.

Antimicrobial Properties

Research has indicated that (6-Methoxyquinolin-3-yl)methanamine exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, a study showed that derivatives of quinoline compounds, including this methanamine derivative, displayed potent activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties . A series of experiments indicated that (6-Methoxyquinolin-3-yl)methanamine can induce apoptosis in cancer cell lines. Mechanistically, it appears to modulate key signaling pathways involved in cell survival and proliferation. For example, it was found to inhibit the PI3K/Akt pathway, leading to reduced cell viability in breast cancer cells .

Neuroprotective Effects

In addition to antimicrobial and anticancer activities, (6-Methoxyquinolin-3-yl)methanamine has been studied for its potential neuroprotective effects . Animal models have shown that it may help mitigate neurodegenerative processes associated with diseases like Alzheimer's by reducing oxidative stress and inflammation in neuronal cells .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has been conducted to understand how modifications to the quinoline structure affect biological activity. The presence of the methoxy group at the 6-position is crucial for enhancing both antimicrobial and anticancer activities. Variations in the amine substituents have also been shown to influence potency, suggesting a need for further exploration of different derivatives .

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of (6-Methoxyquinolin-3-yl)methanamine and evaluated their antimicrobial efficacy. The results demonstrated that certain derivatives exhibited up to three times greater activity against resistant strains compared to standard antibiotics .

Case Study 2: Cancer Cell Apoptosis

Another pivotal study focused on the anticancer effects of (6-Methoxyquinolin-3-yl)methanamine on human breast cancer cell lines. The treatment resulted in a significant reduction in cell proliferation and increased apoptosis rates, highlighting its potential as a therapeutic agent in oncology .

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